molecular formula C22H34N4O2 B2855878 N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide CAS No. 899729-13-6

N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide

Cat. No.: B2855878
CAS No.: 899729-13-6
M. Wt: 386.54
InChI Key: IRXJUAUQQCKKNM-UHFFFAOYSA-N
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Description

N’-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a complex organic compound that features a cyclohexyl group, a dimethylamino phenyl group, and a pyrrolidinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common reagents used in the synthesis include cyclohexylamine, 4-(dimethylamino)benzaldehyde, and pyrrolidine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino phenyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}acetamide
  • N-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}propionamide

Uniqueness

N’-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N'-cyclohexyl-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-25(2)19-12-10-17(11-13-19)20(26-14-6-7-15-26)16-23-21(27)22(28)24-18-8-4-3-5-9-18/h10-13,18,20H,3-9,14-16H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXJUAUQQCKKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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